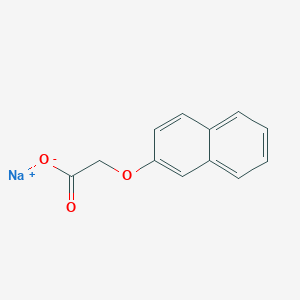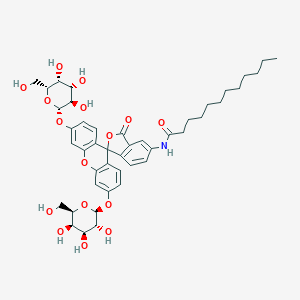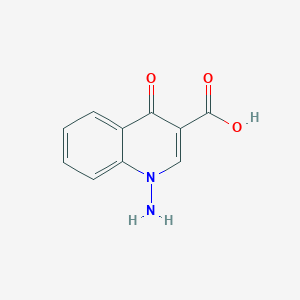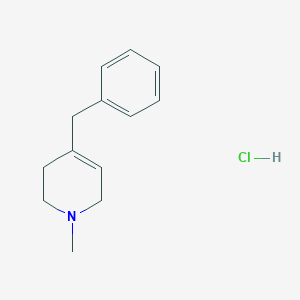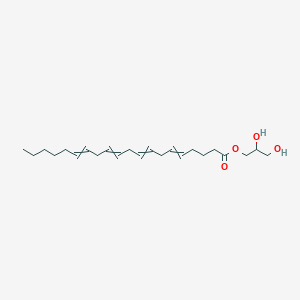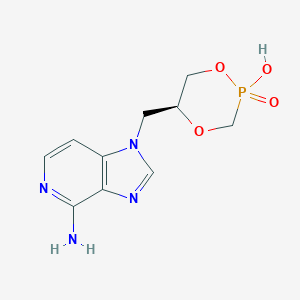
Hpmpc3A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hpmpc3A is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a synthetic analog of adenosine, a nucleoside that plays an important role in many physiological processes. Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
Hpmpc3A exerts its effects through a variety of mechanisms, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has been found to interact with a range of cellular targets, including adenosine receptors, nucleotide transporters, and enzymes involved in nucleotide metabolism.
Biochemical and Physiological Effects:
Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has also been found to enhance the delivery of therapeutic genes to target cells, making it a promising candidate for gene therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hpmpc3A has several advantages for use in lab experiments, including its ability to inhibit viral replication and induce apoptosis in tumor cells. However, it also has limitations, including its potential toxicity and the need for further investigation into its safety and efficacy.
Direcciones Futuras
There are several future directions for research on Hpmpc3A, including the development of new drugs and therapies based on its antiviral, antitumor, and immunomodulatory properties. Further investigation is also needed to determine its safety and efficacy, as well as its potential use in gene therapy. Additionally, research is needed to explore the potential applications of Hpmpc3A in other fields, such as agriculture and environmental science.
Métodos De Síntesis
Hpmpc3A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Hpmpc3A is through chemical synthesis, which involves the conversion of adenosine to Hpmpc3A using a series of chemical reactions.
Aplicaciones Científicas De Investigación
Hpmpc3A has been widely studied in scientific research due to its potential applications in various fields. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties, making it a promising candidate for the development of new drugs and therapies. Hpmpc3A has also been studied for its potential use in gene therapy, as it has been found to enhance the delivery of therapeutic genes to target cells.
Propiedades
Número CAS |
137427-72-6 |
|---|---|
Nombre del producto |
Hpmpc3A |
Fórmula molecular |
C10H13N4O4P |
Peso molecular |
284.21 g/mol |
Nombre IUPAC |
1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C10H13N4O4P/c11-10-9-8(1-2-12-10)14(5-13-9)3-7-4-18-19(15,16)6-17-7/h1-2,5,7H,3-4,6H2,(H2,11,12)(H,15,16)/t7-/m0/s1 |
Clave InChI |
CMBAJRSJOGKAIX-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
SMILES |
C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
SMILES canónico |
C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
Sinónimos |
3-deaza-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine HPMPc3A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
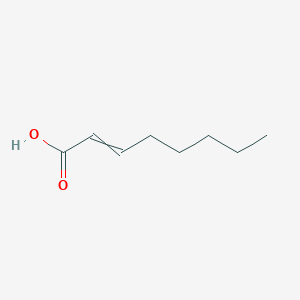


![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

